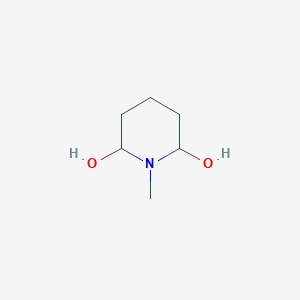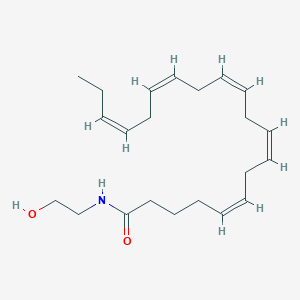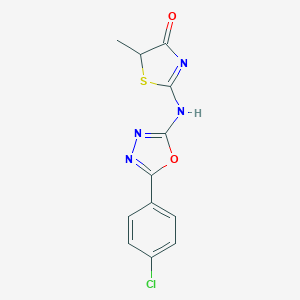
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology. It belongs to the class of thiazolone derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone. One area of research could be the development of new derivatives with improved efficacy and reduced toxicity. Another direction could be the study of its potential applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesemethoden
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone involves the reaction of 4-chlorophenylhydrazine with 2-cyano-3-(2-oxo-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)ethyl)thiazolidin-4-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to possess anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines.
Eigenschaften
CAS-Nummer |
199339-17-8 |
|---|---|
Produktname |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone |
Molekularformel |
C12H9ClN4O2S |
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
(2Z)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-6-9(18)14-12(20-6)15-11-17-16-10(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15,17,18) |
InChI-Schlüssel |
MTICFXIGLZVLNK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES |
CC1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
Kanonische SMILES |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Synonyme |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thia zolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



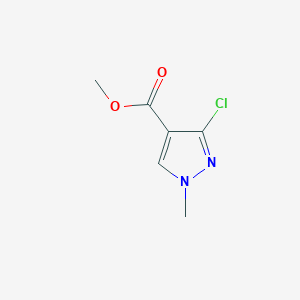
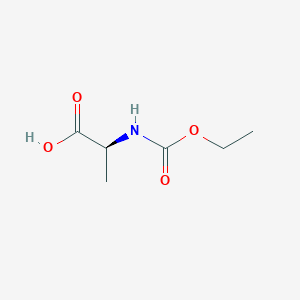
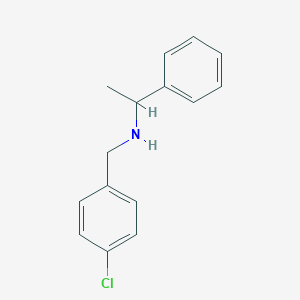
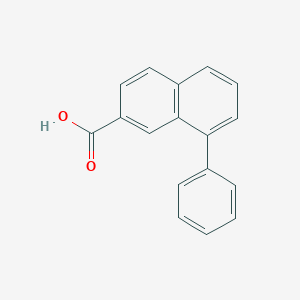
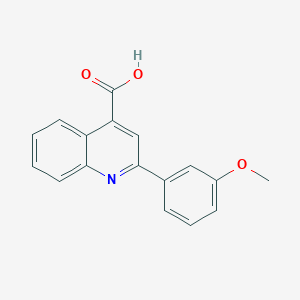
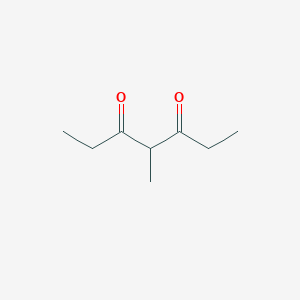
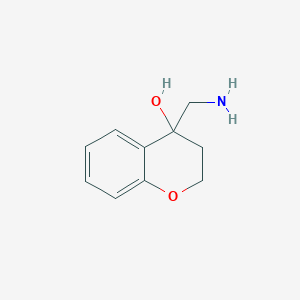
![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
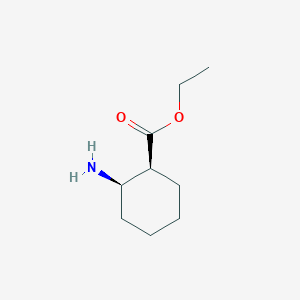
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
![Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)](/img/structure/B189992.png)
